molecular formula C18H20N2O5S3 B12188074 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12188074
M. Wt: 440.6 g/mol
InChI Key: GJQJIBRTWKJEBJ-DHDCSXOGSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a complex organic compound that features a variety of functional groups, including a thiazolidinone ring, a methoxybenzylidene moiety, and a dioxidotetrahydrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a thioamide with an α-halo ketone under basic conditions.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 2-methoxybenzaldehyde in the presence of a base.

    Attachment of the Dioxidotetrahydrothiophene Group: This can be done through a nucleophilic substitution reaction where the thiazolidinone derivative reacts with a suitable dioxidotetrahydrothiophene precursor.

    N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Benzylidene Derivatives: Compounds with a benzylidene moiety.

    Dioxidotetrahydrothiophene Derivatives: Compounds with a similar dioxidotetrahydrothiophene group.

Uniqueness

What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N2O5S3

Molecular Weight

440.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C18H20N2O5S3/c1-19(13-7-8-28(23,24)11-13)16(21)10-20-17(22)15(27-18(20)26)9-12-5-3-4-6-14(12)25-2/h3-6,9,13H,7-8,10-11H2,1-2H3/b15-9-

InChI Key

GJQJIBRTWKJEBJ-DHDCSXOGSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S

Origin of Product

United States

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